1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a cyclopropan-1-amine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a cyclization reaction involving appropriate precursors.
Cyclopropanation: The cyclopropan-1-amine moiety is introduced through a cyclopropanation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like nucleophiles.
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated cyclobutyl ring and cyclopropan-1-amine moiety contribute to its unique reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
(1S)-1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride: This compound has a similar cyclobutyl ring but differs in the substituent on the amine group.
(1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride: This compound has additional fluorine atoms on the ethan-1-amine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclobutyl and cyclopropan-1-amine moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClF2N |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(3,3-difluorocyclobutyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-5(4-7)6(10)1-2-6;/h5H,1-4,10H2;1H |
InChI Key |
LXCALEDFGOIDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2CC(C2)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.